1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol
Overview
Description
1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol is a chemical compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Ethanol Moiety: The final step involves the addition of the ethanol group through a reduction reaction, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazoline derivative.
Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of thiazoline derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethylphenyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-Methyl-2-(4-chlorophenyl)thiazol-5-yl]ethanol
- 1-[4-Methyl-2-(4-fluorophenyl)thiazol-5-yl]ethanol
- 1-[4-Methyl-2-(4-bromophenyl)thiazol-5-yl]ethanol
Uniqueness
1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development.
Properties
IUPAC Name |
1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NOS/c1-7-11(8(2)18)19-12(17-7)9-3-5-10(6-4-9)13(14,15)16/h3-6,8,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYRQELBDSYTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627307 | |
Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438577-62-9 | |
Record name | 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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